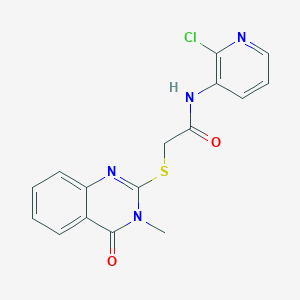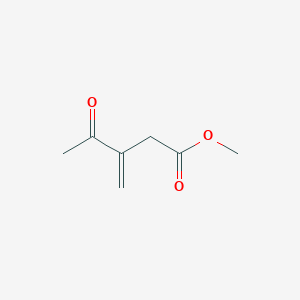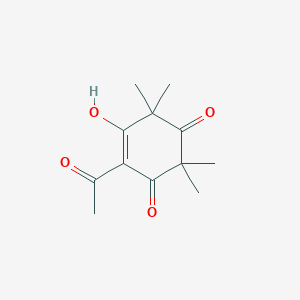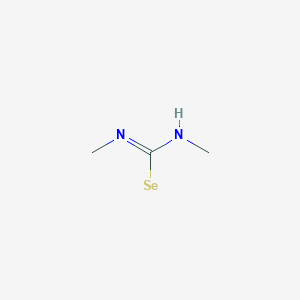
Dimethylselenourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethylselenourea, also known as 1,1-dimethyl-2-selenourea, is an organoselenium compound with the molecular formula (CH₃)₂NC(Se)NH₂. It is a derivative of selenourea where two hydrogen atoms are replaced by methyl groups.
準備方法
Synthetic Routes and Reaction Conditions: Dimethylselenourea can be synthesized through several methods. One common approach involves the reaction of selenourea with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Se(NH₂)₂+2CH₃I→(CH₃)₂NC(Se)NH₂+2HI
The reaction is typically carried out in an aqueous or alcoholic medium at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .
化学反応の分析
Types of Reactions: Dimethylselenourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized by agents such as hydrogen peroxide to form seleninic acid derivatives.
Reduction: Reduction reactions can convert it to selenol compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed:
Oxidation: Seleninic acids.
Reduction: Selenols.
Substitution: Halogenated selenourea derivatives.
科学的研究の応用
Dimethylselenourea has several applications in scientific research:
作用機序
The mechanism of action of dimethylselenourea involves its interaction with cellular components. In biological systems, it can act as an antioxidant by scavenging reactive oxygen species. Its selenium atom plays a crucial role in these reactions, as selenium is known for its redox properties. Additionally, this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
類似化合物との比較
Selenourea: The parent compound of dimethylselenourea, with hydrogen atoms instead of methyl groups.
N,N-Dimethylthiourea: A sulfur analog where selenium is replaced by sulfur.
N-Methylbenzothiazole-2-selone: Another organoselenium compound with a different structural framework.
Uniqueness: this compound is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Compared to selenourea, it has enhanced stability and different reactivity profiles. Its methyl groups also influence its solubility and interaction with other molecules, making it a valuable compound for various applications .
特性
CAS番号 |
5533-46-0 |
|---|---|
分子式 |
C3H7N2Se |
分子量 |
150.07 g/mol |
InChI |
InChI=1S/C3H7N2Se/c1-4-3(6)5-2/h1-2H3,(H,4,5) |
InChIキー |
JXUKLFVKZQETHF-UHFFFAOYSA-N |
正規SMILES |
CNC(=NC)[Se] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


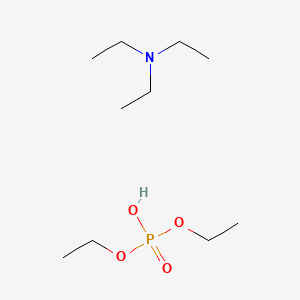
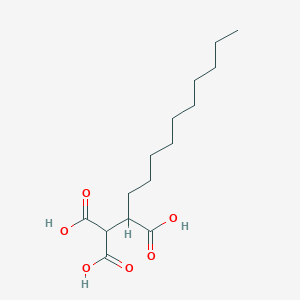
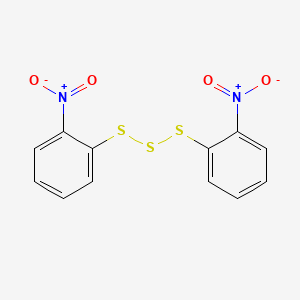
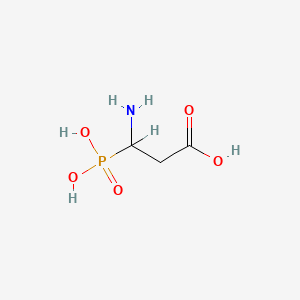

![2-[(2-Chloro-5-nitrophenyl)methylideneamino]benzonitrile](/img/structure/B14735743.png)
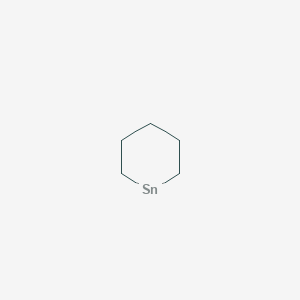
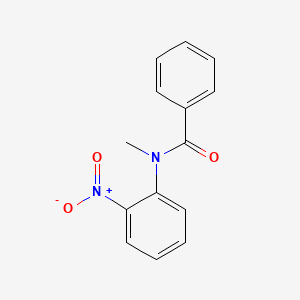
![methyl (7E,9Z,11R,12R,13R,14R,15R,16R,17R,18R,19R,20Z)-2,16-diacetyloxy-12,14,18,19,31-pentahydroxy-3,7,11,13,17,19,21,27-octamethyl-6,28-dioxo-23,25-dioxa-5-azatetracyclo[20.7.1.14,29.026,30]hentriaconta-1,3,7,9,20,22(30),26,29(31)-octaene-15-carboxylate](/img/structure/B14735766.png)
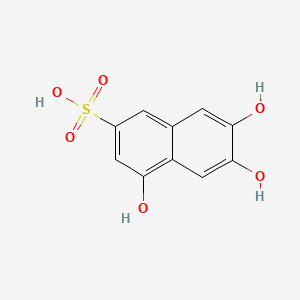
![[(2-Fluoroanilino)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14735777.png)
